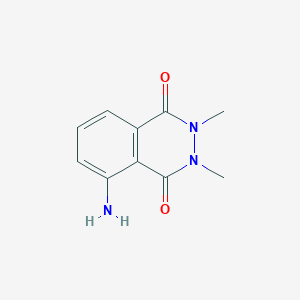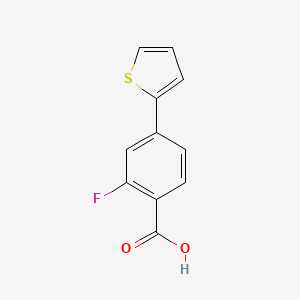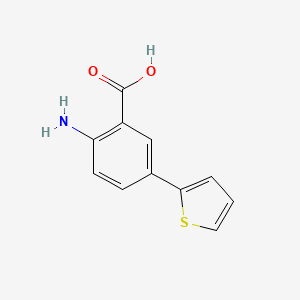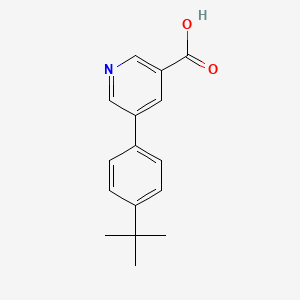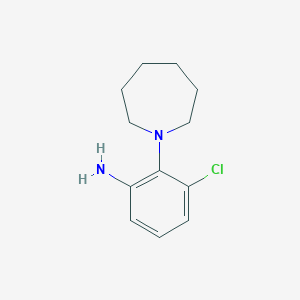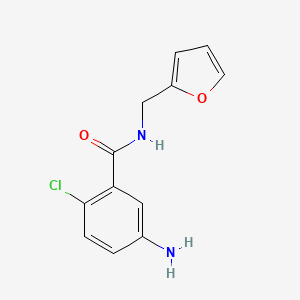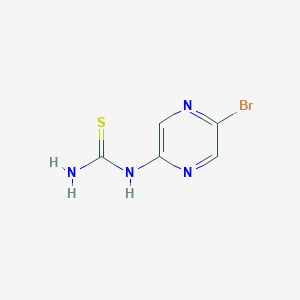
1-(5-Bromopyrazin-2-yl)thiourea
描述
1-(5-Bromopyrazin-2-yl)thiourea is a chemical compound with the molecular formula C5H5BrN4S. It is a derivative of pyrazine and thiourea, known for its potential pharmacological activities, particularly in the field of anticancer research . The compound features a pyrazine ring substituted with a bromine atom and a thiourea group, making it a unique structure with significant biological relevance.
作用机制
Target of Action
1-(5-Bromopyrazin-2-yl)thiourea primarily targets matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix, which is essential for processes such as tissue remodeling, angiogenesis, and metastasis in cancer .
Mode of Action
The compound interacts with the catalytic sites of MMP-2 and MMP-9, inhibiting their enzymatic activity. This inhibition is achieved through the binding of this compound to the active sites of these MMPs, preventing them from cleaving their substrates. This results in the suppression of extracellular matrix degradation, thereby inhibiting tumor growth and metastasis .
Biochemical Pathways
By inhibiting MMP-2 and MMP-9, this compound affects several biochemical pathways:
- Cell Migration and Invasion Pathways : The compound’s action on MMPs prevents the breakdown of the extracellular matrix, thereby inhibiting cancer cell migration and invasion .
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted mainly via the kidneys, with a significant portion eliminated unchanged in the urine .
Result of Action
At the molecular level, the inhibition of MMP-2 and MMP-9 by this compound leads to reduced degradation of the extracellular matrix. This results in decreased tumor growth, angiogenesis, and metastasis. At the cellular level, the compound induces cell cycle arrest and apoptosis in cancer cells, further contributing to its anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound:
- Biomolecules : The presence of other proteins and enzymes can affect the binding efficiency of the compound to MMPs, potentially altering its inhibitory activity .
Overall, this compound shows promise as an anticancer agent due to its targeted inhibition of MMPs, leading to reduced tumor growth and metastasis.
: Source
生化分析
Biochemical Properties
1-(5-Bromopyrazin-2-yl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . These interactions are crucial as MMPs are involved in the breakdown of extracellular matrix components, which is a key process in cancer metastasis and other pathological conditions. The inhibition of MMPs by this compound suggests its potential as an anticancer agent.
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been observed to induce cytotoxicity in cancer cell lines such as Jurkat, HeLa, and MCF-7 . The compound effectively inhibits cell proliferation and induces cell cycle arrest in the sub-G1 phase, leading to apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The compound binds to the catalytic sites of MMP-2 and MMP-9 with high affinity, as indicated by docking studies and molecular dynamics simulations . This binding results in the inhibition of MMP activity, which in turn prevents the degradation of extracellular matrix components and inhibits cancer cell invasion and metastasis. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have demonstrated that this compound continues to exhibit cytotoxic effects on cancer cells, with no significant loss of potency
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent cytotoxicity, with higher doses leading to increased cell death and inhibition of tumor growth . At very high doses, this compound may cause toxic or adverse effects, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenases (FADMO), leading to the formation of S-monoxide and S,S-dioxide metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.
准备方法
Synthetic Routes and Reaction Conditions
1-(5-Bromopyrazin-2-yl)thiourea can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 5-bromopyrazine-2-amine with thiourea under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
1-(5-Bromopyrazin-2-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
科学研究应用
1-(5-Bromopyrazin-2-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine derivative with potent anticancer activity.
Thiourea Derivatives: Compounds such as 1-isobutyl-3-cyclohexylthiourea and 1-(3-chlorophenyl)-3-cyclohexylthiourea, known for their enzyme inhibition and biological activities.
Uniqueness
1-(5-Bromopyrazin-2-yl)thiourea stands out due to its specific substitution pattern, which imparts unique biological properties. Its ability to inhibit matrix metalloproteinases and induce apoptosis in cancer cells makes it a promising candidate for further research and development in anticancer therapies .
属性
IUPAC Name |
(5-bromopyrazin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c6-3-1-9-4(2-8-3)10-5(7)11/h1-2H,(H3,7,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSDHQPFQGJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587571 | |
| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-40-5 | |
| Record name | N-(5-Bromo-2-pyrazinyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyrazin-2-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


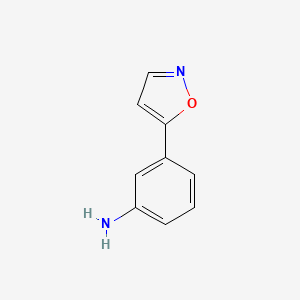
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

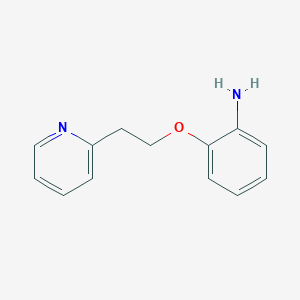
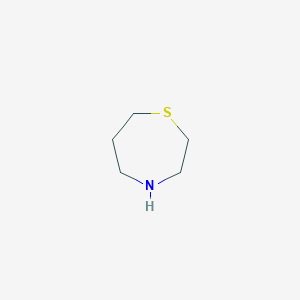


![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)
